molecular formula C6H12ClNO3 B2963943 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride CAS No. 2225126-98-5

2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride

Cat. No. B2963943
CAS RN: 2225126-98-5
M. Wt: 181.62
InChI Key: HVMFNAFAIQPXAA-JEDNCBNOSA-N
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Description

“2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride” is a chemical compound with the CAS Number: 2225126-98-5 . It has a molecular weight of 181.62 . The compound is in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is (S)-2-(pyrrolidin-3-yloxy)acetic acid hydrochloride . The InChI code is 1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 181.62 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Quantum and Molecular Properties Investigation

A study conducted by Bouklah et al. (2012) utilized Density Functional Theory (DFT) and quantum-chemical calculations to investigate the thermodynamics parameters and electronic properties, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, of compounds structurally related to 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride. This research provides fundamental insights into the molecular structure and reactivity of such compounds, supporting their potential application in various fields, including materials science and molecular engineering Bouklah, Harek, Touzani, Hammouti, & Harek, 2012.

Synthesis of Pyrrolidinone Libraries

Ryabukhin et al. (2012) developed a methodology for the synthesis of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, a compound class related to 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride, through a three-component condensation process. This approach enabled the parallel synthesis of over 3000 pyrrolidinone derivatives, demonstrating the compound's utility in creating diverse molecular libraries for pharmaceutical research and development Ryabukhin, Panov, Plaskon, & Grygorenko, 2012.

Novel Synthetic Pathways

A study by Li et al. (2020) reported on a metal-free synthesis method for poly-substituted pyrrolo[3,2-c]pyridin-4-ones and analogues, which are structurally related to 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride. The method involves a four-component, two-step reaction that highlights the versatility of the compound in facilitating the formation of complex molecular structures through efficient and environmentally friendly processes Li, Fan, Qi, & Zhang, 2020.

Construction of Cyclic γ-Aminobutyric Acid Analogues

Petz et al. (2019) described the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid (GABA) analogues. This study showcases the application of 2-[(3S)-pyrrolidin-3-yloxy]acetic acid hydrochloride in the development of potential therapeutic agents targeting the GABAergic system, which plays a critical role in the central nervous system Petz, Allmendinger, Mayer, & Wanner, 2019.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[(3S)-pyrrolidin-3-yl]oxyacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-6(9)4-10-5-1-2-7-3-5;/h5,7H,1-4H2,(H,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMFNAFAIQPXAA-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OCC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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